3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
Brand Name:
Vulcanchem
CAS No.:
1262393-01-0
VCID:
VC0124101
InChI:
InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10)
SMILES:
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O
Molecular Formula:
C22H36N2O4
Molecular Weight:
392.54
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
CAS No.: 1262393-01-0
Cat. No.: VC0124101
Molecular Formula: C22H36N2O4
Molecular Weight: 392.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262393-01-0 |
|---|---|
| Molecular Formula | C22H36N2O4 |
| Molecular Weight | 392.54 |
| IUPAC Name | hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine |
| Standard InChI | InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
| Standard InChI Key | JYTJUISRWYFBBG-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O |
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